3,9b-Dihydropyrimido[5,4-b]indol-4-one
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Overview
Description
3,9b-Dihydropyrimido[5,4-b]indol-4-one is a heterocyclic compound that belongs to the class of pyrimido-indoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and indole ring system, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9b-Dihydropyrimido[5,4-b]indol-4-one typically involves the reaction of indole-2-carboxylic acid azides with aromatic aldehydes under acid catalysis conditions. This reaction produces 3-(α-halobenzyl)indoles, which further react with aliphatic and aromatic amines to form aminobenzylindoles. These intermediates undergo intramolecular cyclization to yield dihydropyrrolo[3,4-b]indoles at room temperature. Heating these compounds to 80-110°C through the Curtius rearrangement results in the formation of dihydropyrimido[4,5-b]indoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3,9b-Dihydropyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3,9b-Dihydropyrimido[5,4-b]indol-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,9b-Dihydropyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or enzymes, leading to the modulation of signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Dihydropyrrolo[3,4-b]indoles: These compounds share a similar fused ring structure but differ in the position and nature of the substituents.
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic system but differ in the arrangement of the nitrogen atoms within the rings.
Uniqueness
3,9b-Dihydropyrimido[5,4-b]indol-4-one is unique due to its specific ring fusion and the presence of both pyrimidine and indole moieties. This unique structure contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C10H7N3O |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
3,9b-dihydropyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C10H7N3O/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5,8H,(H,11,12,14) |
InChI Key |
AEHYSKFCGAEONK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(=N2)C(=O)NC=N3 |
Origin of Product |
United States |
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